molecular formula C9H19BO3 B1431098 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1581771-55-2

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1431098
CAS No.: 1581771-55-2
M. Wt: 186.06 g/mol
InChI Key: WRXQLGJBDGCOQA-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a methoxyethyl substituent directly attached to the boron atom. These compounds are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and tunable reactivity.

Properties

IUPAC Name

2-(2-methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO3/c1-8(2)9(3,4)13-10(12-8)6-7-11-5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXQLGJBDGCOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1581771-55-2
Record name 2-(2-methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthesis from Pinacol and Trimethyl Borate

A well-documented method involves the reaction of pinacol with trimethyl borate under inert atmosphere and reflux conditions. The procedure is as follows:

  • A reaction flask equipped with reflux condenser, stirrer, and inert gas inlet is charged with trimethyl borate and pinacol under nitrogen atmosphere.
  • The mixture is heated at reflux temperature for approximately 6 hours.
  • After cooling to ambient temperature, the mixture is distilled at atmospheric pressure to isolate 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless liquid.
  • This method typically yields about 90% of the desired product.

This approach is straightforward and provides high purity and yield, making it suitable for laboratory synthesis.

Multi-Step Synthesis via Lithiation and Boronation

A more complex but versatile method involves the preparation of boronic acid intermediates followed by conversion to the boronic ester:

  • Starting with a halomethyl compound such as dichloromethane, n-butyllithium is added dropwise at very low temperatures (around -100 °C) to generate a lithiated intermediate.
  • Trimethyl borate is then introduced to form the boronic acid.
  • After acidic workup, the crude boronic acid is isolated.
  • This intermediate is then reacted with pinacol in the presence of drying agents (e.g., magnesium sulfate) to form the dioxaborolane ring.
  • Purification steps involve extraction, drying, and concentration under reduced pressure.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Pinacol + Trimethyl Borate Pinacol, Trimethyl Borate Reflux, inert atmosphere, 6 h ~90 Simple, high yield, scalable Requires careful inert conditions
Lithiation + Boronation + Esterification Dichloromethane, n-BuLi, Trimethyl Borate, Pinacol -100 °C to RT, acidic workup ~78-85 Flexible, allows substitution Multi-step, low temperature needed
Continuous Flow Reactor (Industrial) Same as above, automated Controlled flow, automated purification Variable Scalable, reproducible Requires specialized equipment

Research Findings and Notes

  • The reflux method using pinacol and trimethyl borate is the most commonly reported and provides a high yield of the boronic ester with minimal by-products.
  • The lithiation method, while more complex, is valuable for synthesizing substituted boronic acids that can then be converted into the target boronic ester.
  • Industrial methods favor continuous flow reactors for improved safety and efficiency, although specific data on this compound are limited.
  • Purification typically involves distillation or recrystallization, depending on the physical properties of the product.
  • The reaction atmosphere is critical; nitrogen or argon is used to prevent moisture and oxygen interference.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in hydroboration reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran.

    Hydroboration: This reaction uses diborane or borane reagents under mild conditions to add boron across double bonds.

Major Products

The major products of reactions involving this compound are typically biaryl compounds in the case of Suzuki-Miyaura coupling and organoboranes in hydroboration reactions.

Scientific Research Applications

Organic Synthesis

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic chemistry. Its structure allows for efficient coupling reactions, particularly in the formation of carbon-carbon bonds. This capability is crucial for synthesizing complex organic molecules used in various industrial applications.

Key Reactions :

  • Suzuki-Miyaura Coupling : This compound is often utilized in the Suzuki-Miyaura reaction, a widely used method for forming biaryl compounds. The presence of the boron moiety facilitates the coupling of aryl halides with organoboron compounds.

Pharmaceutical Development

In the pharmaceutical industry, this compound has been explored for its potential to create novel drug candidates. Its ability to modify biological molecules can lead to more effective medications with improved bioavailability.

Case Studies :

  • Drug Design : Research has indicated that derivatives of this compound can enhance the efficacy of certain drugs by improving their pharmacokinetic profiles.
  • Biological Activity : Studies have shown that related compounds exhibit antioxidant properties and can modulate cellular signaling pathways relevant to disease processes.

Materials Science

The compound is also employed in the production of advanced materials. Its unique properties make it suitable for applications in polymer science and nanotechnology.

Applications in Materials Science :

  • Polymer Synthesis : The compound can be used as a building block for synthesizing polymers with specific mechanical and thermal properties.
  • Nanomaterials : Its incorporation into nanomaterials has been shown to enhance stability and performance in applications such as electronics and photonics.

Data Table: Comparison of Applications

Application AreaKey FeaturesRelevant Studies
Organic SynthesisEfficient carbon-carbon bond formationSuzuki-Miyaura coupling studies
Pharmaceutical DevelopmentNovel drug candidates with improved bioavailabilityDrug design studies focusing on pharmacokinetics
Materials ScienceAdvanced materials with enhanced performanceResearch on polymer synthesis and nanomaterials

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the boron-bound organic group to the palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity, stability, and applications of dioxaborolanes are heavily influenced by their substituents. Below is a comparison with key analogs:

Table 1: Substituent Variations and Key Properties
Compound Name Substituent Type Key Data Reference
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Aromatic (methoxy) Melting point: 125–126°C; purity: 75%; synthesis via Pd catalysis
2-(5-Chloro-2-methylphenyl)-...dioxaborolane (a-isomer) Halogenated aromatic 26% yield via flash chromatography; oil form
2-(3,5-Bis(cyclopropylmethoxy)phenyl)-...dioxaborolane Bulky alkoxy Synthesized using K₂CO₃ and cyclopropylmethyl bromide
2-(Cinnamoyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ester-functionalized Characterized via ¹H/¹³C NMR; used in catalytic studies
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylanisole Methyl/methoxy aromatic Pd-catalyzed borylation; 1.1 mmol scale
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Alkoxy (no aryl) Molecular formula: C₈H₁₆ClNO₂; solubility in argon

Key Observations :

  • Aromatic vs. Alkyl Substituents : Aromatic derivatives (e.g., methoxyphenyl) exhibit higher thermal stability (melting points >100°C) compared to liquid aliphatic analogs .
  • Electron-Donating Groups : Methoxy groups enhance boronate stability and direct electrophilic substitution in cross-coupling reactions .
  • Steric Effects : Bulky substituents (e.g., cyclopropylmethoxy) reduce reaction yields due to steric hindrance but improve selectivity .

Key Findings :

  • Transition metal catalysis (e.g., Pd, Co) is prevalent for aromatic borylation, achieving yields >75% .
  • Halogenated derivatives require stringent purification (e.g., flash chromatography) due to isomer formation .

Physicochemical and Functional Properties

Table 3: Physical and Functional Data
Compound Molecular Weight Solubility Hazard Profile Application Reference
2-(4-Methoxyphenyl)-...dioxaborolane 248.13 g/mol Ethyl acetate H302 (acute toxicity) Cross-coupling reactions
2-(2-Methoxy-5-methylphenyl)-...dioxaborolane 248.13 g/mol Not reported H315/H319 (skin/eye) Pharmaceutical research
Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 142.00 g/mol Benzene, THF Reacts with ketones Ketone reduction

Insights :

  • Methoxy-substituted derivatives are generally soluble in polar aprotic solvents (e.g., acetonitrile) .
  • Hazard profiles correlate with substituent reactivity; halogenated analogs may require specialized handling .

Biological Activity

2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C14H21BO3
  • Molecular Weight : 248.13 g/mol
  • Density : 1.01 g/cm³ (predicted)
  • Boiling Point : Approximately 332°C (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The boron atom in its structure allows for unique interactions with nucleophiles in proteins and nucleic acids, potentially leading to modulation of various biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • A study highlighted that derivatives of dioxaborolanes showed activity against both Gram-positive and Gram-negative bacteria .
  • In vitro assays demonstrated that certain dioxaborolane derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Compounds featuring the dioxaborolane structure have been investigated for their anticancer properties:

  • Some studies reported that these compounds could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells .
  • The mechanism was linked to the modulation of cell signaling pathways involved in cell proliferation and survival.

Study on Antimicrobial Properties

A recent study analyzed the antimicrobial effects of various dioxaborolane derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated:

  • Minimum inhibitory concentrations (MICs) ranged from 15 to 60 µg/mL for different derivatives.
  • The most potent derivative exhibited a MIC of 15 µg/mL against MRSA .

Study on Anticancer Effects

In another investigation focusing on the anticancer potential of dioxaborolanes:

  • The compound was tested on several cancer cell lines.
  • Results showed significant inhibition of cell viability with IC50 values ranging from 20 to 50 µM depending on the cell type .

Data Tables

Property Value
Molecular FormulaC14H21BO3
Molecular Weight248.13 g/mol
Density1.01 g/cm³
Boiling Point332°C (predicted)
Biological Activity Effect Tested Organism/Cell Line
AntimicrobialInhibitionStaphylococcus aureus, E. coli
AnticancerCell viability reductionHeLa, A549

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodology : This boronic ester can be synthesized via Miyaura borylation , where a methoxyethyl halide (e.g., bromide or triflate) reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. Typical conditions include:

  • Catalyst: Pd(dba)₂ or PdCl₂(dppf) (1–5 mol%).
  • Ligand: XPhos or SPhos (2–10 mol%).
  • Solvent: THF or dioxane, anhydrous.
  • Temperature: 80–100°C, 12–24 hours .
    • Validation : Monitor reaction progress via TLC or 11B NMR for boron signal shifts (δ ~30 ppm for boronic esters) .

Q. How is the purity and structural integrity of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H NMR (δ 1.2–1.3 ppm for tetramethyl groups; δ 3.3–3.6 ppm for methoxyethyl protons), 13C NMR (δ 25–30 ppm for methyl carbons), and 11B NMR (δ ~30 ppm for boronic esters) .
  • Chromatography : HPLC or GC with >97% purity thresholds .
    • Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Q. Which cross-coupling reactions are most compatible with this boronic ester?

  • Primary Applications :

  • Suzuki-Miyaura Coupling : Effective for aryl-aryl bond formation. Use Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ or CsF as base in THF/H₂O (3:1) at 60–80°C .
  • Chan-Lam Coupling : For C–N bond formation under Cu(OAc)₂ catalysis, though slower due to steric hindrance .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence reactivity compared to other pinacol boronic esters?

  • Electronic and Steric Effects :

  • The methoxyethyl group provides electron-donating effects , stabilizing the boron center and enhancing oxidative stability.
  • Steric hindrance from the tetramethyl dioxaborolane ring may slow transmetalation in Pd-catalyzed reactions. Compare kinetic data with phenyl- or alkyl-substituted analogs .

Q. What strategies mitigate protodeboronation during cross-coupling?

  • Key Factors :

  • Base Selection : Use mild bases (e.g., K₃PO₄) to avoid harsh pH conditions.
  • Temperature Control : Lower reaction temperatures (e.g., 50°C) reduce decomposition.
  • Ligand Optimization : Bulky ligands (e.g., SPhos) improve catalyst turnover .

Q. How can discrepancies in catalytic efficiency across studies be resolved?

  • Systematic Analysis :

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dtbpf), and Ni(COD)₂ under identical conditions.
  • Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.
  • Contradiction Example : If one study reports low yields with Pd catalysts, evaluate ligand-free conditions or alternative metals (e.g., Cu) .

Q. What are the decomposition pathways under acidic or oxidative conditions?

  • Identified Pathways :

  • Hydrolysis : Boronic ester → boronic acid (B–O cleavage) in aqueous media.
  • Oxidation : Methoxyethyl group → formate derivatives under strong oxidants (e.g., H₂O₂).
    • Prevention : Use chelating agents (e.g., EDTA) to stabilize boron in aqueous phases .

Key Considerations for Experimental Design

  • Steric Effects : The tetramethyl dioxaborolane ring slows transmetalation; optimize ligand size (e.g., XPhos > PPh₃) .
  • Moisture Sensitivity : Strict anhydrous conditions are critical during synthesis and storage .
  • Alternative Substrates : For sluggish reactions, consider pre-activation with BF₃·OEt₂ or microwave-assisted heating .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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